molecular formula C5H6FNO2S2 B2702579 dimethyl-1,3-thiazole-2-sulfonyl fluoride CAS No. 2193061-52-6

dimethyl-1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B2702579
CAS No.: 2193061-52-6
M. Wt: 195.23
InChI Key: KBLHTAYNAJPGRJ-UHFFFAOYSA-N
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Description

dimethyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H6FNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

dimethyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

dimethyl-1,3-thiazole-2-sulfonyl fluoride has several scientific research applications:

Comparison with Similar Compounds

dimethyl-1,3-thiazole-2-sulfonyl fluoride can be compared with other thiazole derivatives and sulfonyl fluorides. Similar compounds include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

What sets this compound apart is its unique combination of the thiazole ring and the sulfonyl fluoride group, which provides distinct reactivity and applications in various fields .

Properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLHTAYNAJPGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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